molecular formula C14H27NO B3034257 (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol CAS No. 150151-85-2

(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol

Cat. No.: B3034257
CAS No.: 150151-85-2
M. Wt: 225.37 g/mol
InChI Key: AKXWKMQPINMKAE-WLDGIZNKSA-N
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Description

(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol is a natural product found in Pseudodistoma crucigaster with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis : The molecule has been synthesized through various methods. He et al. (2003) reported a flexible, non-amino acid-based formal asymmetric synthesis, highlighting the significance of protecting groups in the process (He et al., 2003). Similarly, Langlois (2001) described a stereospecific synthesis from epoxide 10, demonstrating the molecule's accessibility for research purposes (Langlois, 2001).

Biological Activity and Applications

  • Antimicrobial and Anthelminthic Properties : This compound and its derivatives have shown promise in antimicrobial and anthelminthic applications. For instance, Jiménez & Crews (1990) identified new amino alcohols, including a variant of this compound, from a marine sponge, which exhibited significant activity against parasites, microbes, and reverse transcriptase (Jiménez & Crews, 1990).

Applications in Natural Product Synthesis

  • Synthesis of Biologically Active Compounds : The compound has been used in the asymmetric synthesis of natural products. Iwata & Takemoto (1996) explored its use in synthesizing various biologically active compounds, demonstrating its versatility as a precursor in natural product synthesis (Iwata & Takemoto, 1996).
  • Synthesis of Sphingosine Relatives : Mori & Matsuda (1992) synthesized sphingosine relatives using variants of this compound, indicating its utility in creating complex biological molecules (Mori & Matsuda, 1992).

Mechanism of Action

Target of Action

Crucigasterin 225, also known as (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol, is a compound that has been studied for its antimicrobial properties

Mode of Action

It is suggested that it may interact with its targets leading to changes that result in its antimicrobial activity . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its antimicrobial properties, it is likely that it interferes with essential biochemical pathways in microbes, leading to their death or inhibition of growth .

Result of Action

Its antimicrobial activity suggests that it may cause damage to microbial cells, leading to their death or inhibition of growth

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Crucigasterin 225 is not well-documented. Factors such as temperature, pH, and presence of other compounds could potentially influence its action. For instance, the compound’s storage conditions can affect its efficacy

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. Without more information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound .

Properties

IUPAC Name

(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h3,11-14,16H,1,4-10,15H2,2H3/b12-11+/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXWKMQPINMKAE-WLDGIZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C=CCCCCCCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](/C=C/CCCCCCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol
Reactant of Route 2
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol
Reactant of Route 3
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol
Reactant of Route 4
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol
Reactant of Route 5
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol
Reactant of Route 6
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol

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